molecular formula C18H15NO4 B1316474 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde CAS No. 69383-92-2

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

Cat. No.: B1316474
CAS No.: 69383-92-2
M. Wt: 309.3 g/mol
InChI Key: LFYQBVBOGZASFX-UHFFFAOYSA-N
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Description

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde: is an organic compound that features a benzaldehyde group linked to a 1,3-dioxoisoindolin-2-yl moiety via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(1,3-Dioxoisoindolin-2-yl)propanal, which is then reacted with appropriate reagents to introduce the benzaldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzoic acid.

    Reduction: Formation of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects .

Comparison with Similar Compounds

  • 3-(1,3-Dioxoisoindolin-2-yl)propanal
  • 3-(1,3-Dioxoisoindolin-2-yl)propionic acid
  • 3-(1,3-Dioxoisoindolin-2-yl)propylamine

Comparison: 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQBVBOGZASFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510463
Record name 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-92-2
Record name 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Hydroxybenzaldehyde (12.2 g), N-(3-bromopropyl)phthalimide (26.8 g), anhydrous potassium carbonate (13.8 g) and potassium iodide (1.7 g) were suspended in acetonitrile (600 ml), and the suspension was heated under reflux for 18 hours. After cooling, the precipitate was removed, and the solvent was evaporated under reduced pressure. The residue was distributed between benzene and water. The organic layer was washed successively with a 1N aqueous NaOH solution, water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 29.16 g (yield 94%) of N-[3-(3-formylphenoxy)propyl]phthalimide as crystals.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

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